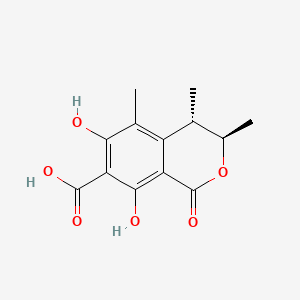
Dihydrocitrinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrocitrinone is a natural product found in Penicillium citrinum with data available.
Aplicaciones Científicas De Investigación
Chemical Analysis and Compound Formation
- Chemical Analysis in Fermentation : Dihydrocitrinone was identified during the solid-phase fermentation of Penicillium citrinum. It was found alongside citrinin, phenol A acid, dihydrocitrinin, and dicitrinin A, a novel cytotoxic dimer. Dicitrinin A is a dimerised artefact of citrinin, a major co-metabolite, with its structure revealed through spectroscopic analysis and chemical modification. This highlights the role of this compound in the degradation pathways of citrinin compounds (Clark et al., 2006).
Antitumor Effects
Antitumor Mechanisms : Dicitrinone B, a dimer involving this compound, demonstrated antitumor effects on various tumor cells, with significant efficacy against human malignant melanoma cells (A375). It was observed to induce apoptosis via a caspase-dependent pathway, highlighting the potential of this compound-related compounds in cancer treatment (Chen et al., 2014).
Dicitrinone D and Cancer Treatment : A related study on Dicitrinone D, another citrinin dimer involving this compound, found it to be an effective antitumor agent, especially against SPC-A1 cells. It was identified as a microtubule-destabilizing agent, suggesting its potential role in cancer therapy (Chen et al., 2017).
Propiedades
Número CAS |
65718-85-6 |
|---|---|
Fórmula molecular |
C13H14O6 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
(3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H14O6/c1-4-6(3)19-13(18)8-7(4)5(2)10(14)9(11(8)15)12(16)17/h4,6,14-15H,1-3H3,(H,16,17)/t4-,6-/m1/s1 |
Clave InChI |
VVVMDYGNIVXIIG-INEUFUBQSA-N |
SMILES isomérico |
C[C@@H]1[C@H](OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C |
SMILES |
CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C |
SMILES canónico |
CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C |
Otros números CAS |
65718-85-6 |
Sinónimos |
dihydrocitrinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[5-(6-Amino-purin-7-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy]-hydroxy-phosphorylmethyl}-phosphonic acid mono-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-isobenzofuran-5-YL)-ethyl] ester](/img/structure/B1217582.png)
![4-methoxy-N-[[(phenylmethyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1217583.png)

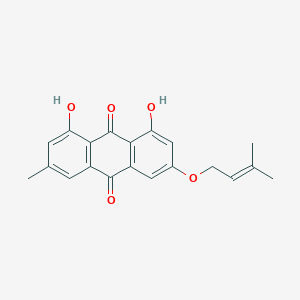
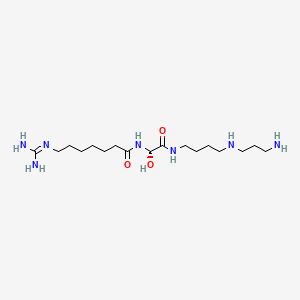
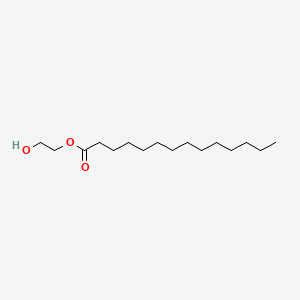



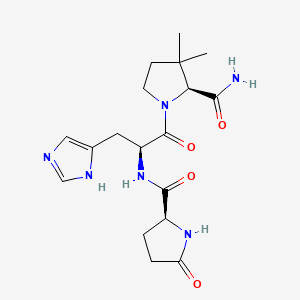
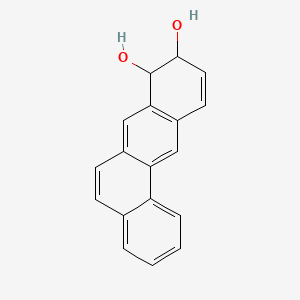


![disodium;(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1217605.png)